molecular formula C13H21ClN2O2 B7918956 N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide

N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide

Cat. No.: B7918956
M. Wt: 272.77 g/mol
InChI Key: CFLQHFXOJFWXKC-UHFFFAOYSA-N
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Description

N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide is a chloroacetamide derivative featuring a piperidine ring substituted with a 2-chloro-acetyl group at the 1-position and a cyclopropyl acetamide moiety linked via a methyl group. Structural studies using programs like SHELXL (for crystallographic refinement) and ORTEP-3 (for graphical representation) are critical for elucidating its 3D conformation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClN2O2/c1-10(17)16(11-5-6-11)9-12-4-2-3-7-15(12)13(18)8-14/h11-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLQHFXOJFWXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1CCCCN1C(=O)CCl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Core Functionalization

The piperidine backbone serves as the foundational structure for this compound. A common approach involves the N-alkylation of 2-(aminomethyl)piperidine with cyclopropane derivatives. For instance, reacting 2-(aminomethyl)piperidine with cyclopropyl bromide in the presence of a base such as potassium carbonate in dimethylformamide (DMF) yields N-cyclopropyl-2-(piperidin-2-ylmethyl)amine. Subsequent acylation with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C introduces the 2-chloroacetyl group, forming the target compound.

Critical Parameters :

  • Temperature control (<10°C) minimizes side reactions during acylation.

  • Use of polar aprotic solvents (e.g., DCM, THF) enhances reaction homogeneity.

Chloroacetylation Strategies

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts yield and purity:

ParameterOptimal ConditionYield (%)Purity (%)
SolventDichloromethane7899.5
BaseDiisopropylethylamine8299.2
Temperature (°C)0–58599.8

Data derived from indicate that DCM coupled with diisopropylethylamine at low temperatures maximizes electrophilic acylation efficiency.

Purification and Crystallization

Post-synthesis purification often involves solvent-antisolvent crystallization . For example, dissolving the crude product in a 1:1 mixture of methanol and DCM, followed by dropwise addition to ice-cold water, yields amorphous N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide with >99% purity. Alternatively, recrystallization from ethyl acetate/hexane (3:1) produces a crystalline form with a melting point of 112–114°C.

Chiral Resolution and Enantiomeric Control

Although the target compound lacks chiral centers, synthetic intermediates (e.g., piperidin-2-ylmethyl derivatives) may require enantiomeric purification. Patent WO2016170545A1 describes chiral acid resolution using di-p-toluoyl tartaric acid in ethanol to isolate the (R)-enantiomer of related piperidine intermediates. This method could be adapted for asymmetric synthesis of precursors, ensuring optical purity >99%.

Scale-Up and Industrial Feasibility

Pilot-scale studies demonstrate that continuous-flow reactors enhance reproducibility for chloroacetylation steps. A 10 kg batch using a tubular reactor with residence time of 30 minutes achieved 92% conversion, compared to 78% in batch processes. Key challenges include:

  • Managing exothermic reactions during acyl chloride formation.

  • Minimizing hydrolysis of chloroacetyl intermediates.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.05–1.15 (m, 4H, cyclopropane), 2.85–3.10 (m, 2H, piperidine), 4.25 (s, 2H, CH₂Cl).

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).

Thermal Analysis :

  • DSC : Endothermic peak at 114°C (melting) .

Chemical Reactions Analysis

Nucleophilic Substitution at Chloroacetyl Group

The chlorine atom in the chloroacetyl group serves as a prime site for nucleophilic displacement. Reactions typically occur under mild conditions due to the electrophilic nature of the α-carbon.

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Amine SubstitutionPrimary amines, DCM, 0–5°C, 2–4 hoursN-Alkyl-2-aminoacetyl derivatives74–99%
Thiol SubstitutionThiophenol, K₂CO₃, THF, RTThioester analogs68–85%*
Alkoxy FormationSodium methoxide, MeOH, refluxMethoxyacetyl intermediates55–70%*

*Theorized yields based on analogous reactions in .

Mechanism : Proceeds via an Sₙ2 pathway, where nucleophiles (e.g., amines) attack the electrophilic carbon adjacent to the chlorine, displacing Cl⁻. Steric hindrance from the piperidine ring may reduce reactivity compared to simpler chloroacetamides .

Amide Bond Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates.

ConditionsReagentsProductNotesSource
Acidic Hydrolysis6M HCl, reflux, 12 hours2-Chloroacetic acid + Piperidine-amideRequires extended heating
Basic Hydrolysis2M NaOH, 80°C, 6 hoursCyclopropylamine + Acetic acid derivativePartial ring opening risk

Key Insight : Hydrolysis selectivity depends on reaction conditions. The cyclopropyl-acetamide bond is more resistant to cleavage than the chloroacetyl-linked amide due to steric protection .

Cyclopropane Ring-Opening Reactions

The cyclopropyl group participates in strain-driven ring-opening reactions, particularly under acidic or oxidative conditions.

Reaction TypeReagents/ConditionsProductSource
Acid-CatalyzedH₂SO₄, H₂O, 100°CLinear alkylamine derivatives
OxidationmCPBA, CH₂Cl₂, RTEpoxide or diol formation

Limitation : Ring-opening is less favorable compared to smaller cyclopropane systems due to steric stabilization from adjacent groups .

Piperidine Ring Functionalization

The piperidine nitrogen and carbon骨架 are amenable to further derivatization:

N-Alkylation/Acylation

ReactionReagentsProductYieldSource
AcylationAcetyl chloride, Et₃NN-Acetyl-piperidine derivatives80–90%*
AlkylationMethyl iodide, K₂CO₃N-Methyl-piperidine analogs65–75%*

Ring Oxidation

ReagentConditionsProductNotesSource
H₂O₂, AcOH50°C, 6 hoursPiperidine N-oxideMinimal ring cleavage

*Theorized yields based on piperidine derivative reactivity .

Reductive Transformations

The chloroacetyl group can be reduced selectively:

ReagentsConditionsProductSelectivitySource
LiAlH₄THF, 0°C → RT2-Hydroxyethyl derivativeOver-reduction risk
NaBH₄/CuIMeOH, RTRetained amide, reduced Cl90% selectivity

Cross-Coupling Reactions

While limited by the absence of traditional coupling handles (e.g., aryl halides), the chloroacetyl group enables Suzuki-Miyaura-like reactions with boronic acids under palladium catalysis.

Scientific Research Applications

Pain Management and Inflammation

N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide has been identified as a candidate for developing new therapeutic agents targeting pain management and inflammatory conditions. Its structural characteristics suggest that it may interact with specific biological pathways involved in these processes, potentially leading to effective treatments.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural features may exhibit antimicrobial properties. Given the unique combination of functional groups in this compound, further investigation into its efficacy against various pathogens could be warranted.

Chemical Reactions and Synthesis

The compound can undergo various chemical transformations due to the reactivity of the chloroacetyl group. This reactivity is essential for creating derivatives that may possess enhanced biological activity or novel therapeutic properties.

Synthesis Methods:

  • Nucleophilic Substitution: The chloroacetyl group can be replaced by amines or alcohols, allowing for the formation of diverse derivatives.
  • Amide Bond Formation: The compound serves as an intermediate in synthesizing other amides, which are prevalent in pharmaceutical chemistry.

Case Study 1: Development of Analogs

Research has focused on creating analogs of this compound to enhance its pharmacological profile. By modifying the piperidine ring or substituting different groups at the cyclopropyl position, researchers aim to improve potency and reduce side effects.

Case Study 2: Mechanistic Studies

Mechanistic studies have shown that compounds similar to this one can modulate specific receptors involved in pain signaling pathways. Understanding these mechanisms is crucial for rational drug design and optimizing therapeutic outcomes.

Mechanism of Action

The mechanism of action of N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets in the body. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chloro-acetyl vs. Amino-acetyl Derivatives

  • N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide (CAS: 1353945-60-4): Replacing the chloro-acetyl group with an amino-ethyl substituent eliminates electrophilic reactivity but introduces nucleophilic character. This modification could shift applications from reactive intermediates to receptor-targeted agents, as seen in discontinued research products .
  • N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide: The (S)-configured amino-propionyl group introduces chirality, which may enhance selectivity in enantioselective interactions .

Chloro-acetyl vs. Methyl/Chlorobenzyl Substituents

  • 2-Chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide (CAS: 956769-09-8): Incorporates a pyrazole ring and chlorobenzyl group instead of piperidine-cyclopropyl. The aromatic chlorobenzyl group increases lipophilicity, favoring membrane permeability in pesticide applications .
  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): A herbicide with a methoxymethyl and diethylphenyl group. Unlike the target compound, alachlor’s bulkier aryl substituents enhance soil adsorption and persistence .

Positional and Ring Size Isomerism

Piperidine Substitution Position

  • N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide (CAS: 1353976-87-0): The chloro-acetyl group is on the piperidin-3-yl position instead of 2-ylmethyl.

Pyrrolidine vs. Piperidine Rings

  • N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide : The smaller pyrrolidine ring (5-membered) increases ring strain and basicity compared to the 6-membered piperidine. This may reduce metabolic stability but improve binding kinetics in certain targets .

Structural and Computational Insights

  • Crystallography : SHELX programs refine the target compound’s structure, revealing bond lengths (e.g., C-Cl: ~1.79 Å) and torsional angles critical for docking studies .
  • Lumping Strategy : Compounds with similar chloroacetamide backbones may be grouped for predictive modeling of physicochemical properties (e.g., solubility, logP) despite divergent substituents .

Data Tables

Table 1: Key Structural Comparisons

Compound Name Substituents/Modifications Molecular Weight Key Applications Reference CAS/ID
Target Compound Piperidin-2-ylmethyl, cyclopropyl 297.78 g/mol* Research intermediate N/A
2-Chloro-N-(1-(2-chlorobenzyl)-1H-pyrazol-5-yl)acetamide Pyrazole, chlorobenzyl 298.15 g/mol Pesticide research 956769-09-8
Alachlor Diethylphenyl, methoxymethyl 269.77 g/mol Herbicide 15972-60-8
N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide Amino-ethyl, piperidin-4-yl 225.33 g/mol Discontinued research 1353945-60-4

*Calculated based on formula C₁₃H₂₀ClN₂O₂.

Biological Activity

N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H21ClN2O2, with a molecular weight of 272.77 g/mol. The compound features a piperidine ring, a chloroacetyl group, and a cyclopropyl moiety, which contribute to its unique biological properties.

Property Value
Molecular FormulaC13H21ClN2O2
Molecular Weight272.77 g/mol
CAS Number1353952-46-1
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors:

  • Enzyme Inhibition : The chloroacetyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of drug development targeting various diseases.
  • Receptor Modulation : The piperidine structure allows for interaction with receptor sites in the central nervous system, which may result in analgesic or anti-inflammatory effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including this compound. Research indicates that similar compounds exhibit varying degrees of efficacy against Gram-positive and Gram-negative bacteria.

In a study screening twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, compounds were tested against Staphylococcus aureus, Escherichia coli, and Candida albicans. Results indicated that compounds with higher lipophilicity showed increased antimicrobial activity, particularly against Gram-positive bacteria and MRSA .

Microorganism Activity
Staphylococcus aureusEffective
Methicillin-resistant S. aureus (MRSA)Effective
Escherichia coliModerately effective
Candida albicansLess effective

Analgesic Activity

The analgesic properties of compounds similar to this compound have been explored in various preclinical models. For instance, derivatives have shown significant pain relief in animal models through modulation of opioid receptors .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A quantitative structure-activity relationship (QSAR) analysis was performed on various chloroacetamides, revealing that structural modifications significantly influenced their antimicrobial potency. The study concluded that the presence of halogenated substituents enhances activity against Gram-positive bacteria.
  • Synthesis and Biological Evaluation :
    The synthesis of this compound involves reacting piperidine derivatives with chloroacetyl chloride under controlled conditions. Following synthesis, biological evaluations confirmed its potential as an intermediate for developing therapeutics targeting central nervous system disorders .
  • Mechanistic Insights :
    Further investigations into the mechanism of action revealed that the compound could inhibit specific enzymes involved in inflammatory pathways, suggesting its utility in treating conditions characterized by excessive inflammation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide, and how can purity be validated?

  • Methodology : A common approach involves nucleophilic substitution reactions, where chloroacetyl chloride reacts with a pre-synthesized piperidinylmethyl-cyclopropylamine intermediate. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization ensures high purity. Characterization employs nuclear magnetic resonance (NMR; ¹H, ¹³C) to confirm substituent integration and coupling patterns, infrared spectroscopy (IR) for carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) bonds, and mass spectrometry (MS) for molecular ion verification .
  • Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, targeting ≥95% purity for biological assays.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and what key spectral markers should researchers prioritize?

  • Key Techniques :

  • ¹H NMR : Signals for the cyclopropyl group (δ ~0.5–1.5 ppm), piperidine methylene protons (δ ~2.5–3.5 ppm), and chloroacetyl CH₂ (δ ~4.0–4.5 ppm).
  • ¹³C NMR : Peaks for the carbonyl groups (amide: ~165–170 ppm; chloroacetyl: ~170–175 ppm) and cyclopropyl carbons (~5–15 ppm).
  • IR : Stretching vibrations for C=O (amide I band, ~1650 cm⁻¹) and N–H (amide II band, ~1550 cm⁻¹).
    • Validation : Compare spectral data with computational predictions (e.g., density functional theory, DFT) or analogous compounds in databases like PubChem .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Hazards : Based on structurally related piperidine derivatives, this compound may exhibit acute oral toxicity (GHS H302), skin irritation (H315), and respiratory irritation (H335) .
  • Precautions : Use fume hoods for synthesis, wear nitrile gloves/lab coats, and employ respiratory protection if dust/aerosols form. Store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodology :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line authenticity, serum-free media).
  • Orthogonal Assays : Combine binding assays (e.g., surface plasmon resonance) with functional readouts (e.g., cAMP modulation) to confirm target engagement.
  • Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect sizes and identify outliers. Cross-reference with PubChem BioAssay data for consistency .

Q. What computational strategies are recommended to predict the pharmacokinetic and pharmacodynamic profiles of this compound?

  • In Silico Tools :

  • ADME Prediction : SwissADME for absorption/distribution (logP ~2–3, TPSA ~50–60 Ų) and cytochrome P450 interactions.
  • Target Docking : AutoDock Vina or Schrödinger Suite for binding affinity estimation to piperidine-targeted receptors (e.g., sigma-1). Validate with molecular dynamics simulations (NAMD/GROMACS) .
    • Data Integration : Cross-validate predictions with experimental solubility (shake-flask method) and plasma protein binding (ultrafiltration) assays.

Q. How can crystallographic data (if available) enhance the understanding of this compound’s structure-activity relationship?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) with SHELX software for refinement. Key parameters include bond lengths (C–Cl: ~1.76 Å), torsional angles (piperidine chair conformation), and hydrogen-bonding networks. Compare with analogous structures in the Cambridge Structural Database (CSD) .
  • Application : Correlate crystallographic data with biological activity to identify critical pharmacophoric features (e.g., chloroacetyl orientation).

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